Vasotocin, 1-deamino-lys(7)-(fluorescein)-arg(8)-
Vasotocin, 1-deamino-lys(7)-(fluorescein)-arg(8)-
Brand Name:
Vulcanchem
CAS No.:
124924-34-1
VCID:
VC20875892
InChI:
InChI=1S/C65H82N16O15S3/c1-3-34(2)54-61(93)78-44(23-24-50(66)83)57(89)79-46(31-51(67)84)58(90)80-47(33-99-98-28-25-53(86)75-45(59(91)81-54)29-35-17-20-37(82)21-18-35)60(92)77-43(56(88)76-42(14-10-27-71-63(69)70)55(87)73-32-52(68)85)13-8-9-26-72-64(97)74-36-19-22-38-41(30-36)65(96-62(38)94)39-11-4-6-15-48(39)95-49-16-7-5-12-40(49)65/h4-7,11-12,15-22,30,34,42-47,54,82H,3,8-10,13-14,23-29,31-33H2,1-2H3,(H2,66,83)(H2,67,84)(H2,68,85)(H,73,87)(H,75,86)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,90)(H,81,91)(H4,69,70,71)(H2,72,74,97)
SMILES:
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C(=O)OC45C6=CC=CC=C6OC7=CC=CC=C57)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Molecular Formula:
C65H82N16O15S3
Molecular Weight:
1423.6 g/mol
Vasotocin, 1-deamino-lys(7)-(fluorescein)-arg(8)-
CAS No.: 124924-34-1
Cat. No.: VC20875892
Molecular Formula: C65H82N16O15S3
Molecular Weight: 1423.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124924-34-1 |
|---|---|
| Molecular Formula | C65H82N16O15S3 |
| Molecular Weight | 1423.6 g/mol |
| IUPAC Name | 7-(2-amino-2-oxoethyl)-N-[1-[[1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-6-[(1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]hexan-2-yl]-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
| Standard InChI | InChI=1S/C65H82N16O15S3/c1-3-34(2)54-61(93)78-44(23-24-50(66)83)57(89)79-46(31-51(67)84)58(90)80-47(33-99-98-28-25-53(86)75-45(59(91)81-54)29-35-17-20-37(82)21-18-35)60(92)77-43(56(88)76-42(14-10-27-71-63(69)70)55(87)73-32-52(68)85)13-8-9-26-72-64(97)74-36-19-22-38-41(30-36)65(96-62(38)94)39-11-4-6-15-48(39)95-49-16-7-5-12-40(49)65/h4-7,11-12,15-22,30,34,42-47,54,82H,3,8-10,13-14,23-29,31-33H2,1-2H3,(H2,66,83)(H2,67,84)(H2,68,85)(H,73,87)(H,75,86)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,90)(H,81,91)(H4,69,70,71)(H2,72,74,97) |
| Standard InChI Key | SJJSJGUZMZVDCE-UHFFFAOYSA-N |
| SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C(=O)OC45C6=CC=CC=C6OC7=CC=CC=C57)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C(=O)OC45C6=CC=CC=C6OC7=CC=CC=C57)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator